2-Pyrimidinamine, 4-ethoxy-6-methyl-

Übersicht

Beschreibung

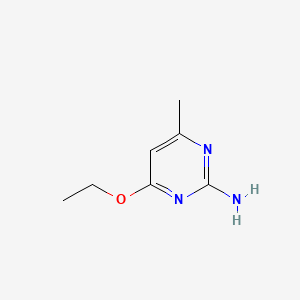

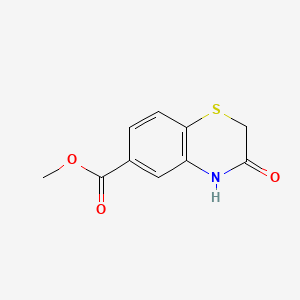

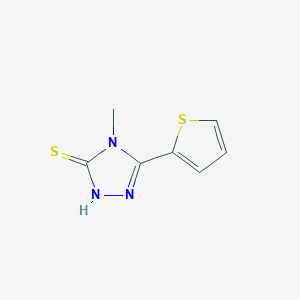

“2-Pyrimidinamine, 4-ethoxy-6-methyl-” is a chemical compound with the molecular formula C7H11N3O . It is a solid substance .

Synthesis Analysis

The synthesis of similar pyrimidine derivatives has been reported in the literature . The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Molecular Structure Analysis

The molecular structure of “2-Pyrimidinamine, 4-ethoxy-6-methyl-” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The molecule has an ethoxy group (–O–CH2CH3) and a methyl group (–CH3) attached to the pyrimidine ring .Physical And Chemical Properties Analysis

“2-Pyrimidinamine, 4-ethoxy-6-methyl-” has a molecular weight of 153.18 g/mol . It is a solid at room temperature . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 334.5±34.0 °C at 760 mmHg, and a flash point of 156.1±25.7 °C .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

2,4-Diamino-6-hydroxypyrimidines, including derivatives with modifications at the 5-position such as the methyl group, have been explored for their antiviral properties. These compounds have shown significant inhibition against retroviruses in cell culture, with the 5-methyl derivative exhibiting potent inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).

Chemical Synthesis and Reactivity

Research on pyrimidine derivatives also focuses on their chemical synthesis and reactivity. For instance, the directive influence of the N-oxide group during the nitration of pyridine-N-oxide derivatives has been studied, revealing insights into the introduction of nitro groups in specific positions regardless of the presence of other substituents (Hertog, Kolder, & Combe, 2010).

Material Science Applications

Pyridine-containing aromatic diamine monomers, including those with ethoxy and methyl substitutions, have been utilized in the synthesis of high-performance polymers. These polyimides have been assessed for their thermal, mechanical, optical, and crystal properties, showing potential for use in transparent and high-strength materials (Guan et al., 2015).

Analgesic Properties

The modification of the pyridine moiety in certain molecules to include a methyl group at position 8 has been explored to enhance their analgesic properties. This modification has led to increased biological activity for certain derivatives, suggesting potential for development as new analgesics (Ukrainets et al., 2015).

Corrosion Inhibition

Pyrimidine derivatives have also been synthesized as corrosion inhibitors for mild steel in highly acidic solutions. Their effectiveness suggests applications in industrial corrosion protection (Hou et al., 2019).

Wirkmechanismus

Target of Action

Similar compounds, such as 2-aminopyrimidine derivatives, have been found to exhibit antitrypanosomal and antiplasmodial activities .

Mode of Action

It’s worth noting that similar compounds, such as 2-aminopyrimidine derivatives, have shown to interact with their targets leading to antitrypanosomal and antiplasmodial activities .

Biochemical Pathways

Related compounds, such as 2-aminopyrimidine derivatives, have been found to impact the life cycle of trypanosoma brucei rhodesiense and plasmodium falciparum nf54 .

Result of Action

Similar compounds, such as 2-aminopyrimidine derivatives, have shown antitrypanosomal and antiplasmodial activities .

Eigenschaften

IUPAC Name |

4-ethoxy-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-3-11-6-4-5(2)9-7(8)10-6/h4H,3H2,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPLOWQQKSPVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343031 | |

| Record name | 2-Pyrimidinamine, 4-ethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyrimidinamine, 4-ethoxy-6-methyl- | |

CAS RN |

7749-48-6 | |

| Record name | 2-Pyrimidinamine, 4-ethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1269034.png)

![3-allyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1269035.png)